2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
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Description
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17ClN6OS and its molecular weight is 424.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The compound’s structure suggests that it may undergo nucleophilic attack, leading to the formation of intermediate products . These intermediates could then interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence oxidative processes in the organism , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-triazoles, the core structure of this compound, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Cellular Effects
It has been reported that some 1,2,3-triazolo[4,5-d]pyrimidine derivatives exhibited good antitumor activities . They were found to inhibit the proliferation of cancer cells and affect the cell cycle .
Molecular Mechanism
It is suggested that 1,2,3-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
The dosage effects of 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide in animal models have not been reported yet. It is known that the maximum tolerated body weight-adjusted dose of a similar compound, a synthetic isoquinoline chalcone, was found to be 428 mg/kg in a mice model with Ehrlich solid carcinoma .
Metabolic Pathways
It is known that nitrogen-containing heterocycles, like 1,2,3-triazoles, are extensively observed in nature and metabolic systems which are vital for living creatures .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c21-15-7-4-8-16(11-15)27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAOEIJXDQAGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.